molecular formula C7H11Cl3N2 B11876797 4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride CAS No. 55783-40-9

4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride

Katalognummer: B11876797
CAS-Nummer: 55783-40-9
Molekulargewicht: 229.5 g/mol
InChI-Schlüssel: HJGJYYFSKFZDMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H11Cl3N2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride typically involves the reaction of 4-chloronitrobenzene with methylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as iron powder or tin chloride to facilitate the reduction of the nitro group to an amine group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in bulk quantities and purified through recrystallization or other suitable methods .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules.

    Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is studied for its potential therapeutic properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Eigenschaften

CAS-Nummer

55783-40-9

Molekularformel

C7H11Cl3N2

Molekulargewicht

229.5 g/mol

IUPAC-Name

4-chloro-1-N-methylbenzene-1,2-diamine;dihydrochloride

InChI

InChI=1S/C7H9ClN2.2ClH/c1-10-7-3-2-5(8)4-6(7)9;;/h2-4,10H,9H2,1H3;2*1H

InChI-Schlüssel

HJGJYYFSKFZDMB-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=C(C=C1)Cl)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.